molecular formula C7H3ClIN B1358899 3-Chloro-5-iodobenzonitrile CAS No. 289039-30-1

3-Chloro-5-iodobenzonitrile

Cat. No. B1358899
M. Wt: 263.46 g/mol
InChI Key: MOXWXOASLNWUAJ-UHFFFAOYSA-N
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Description

3-Chloro-5-iodobenzonitrile is an organic chemical compound with the molecular formula C7H3ClIN . It is a solid substance and has a molecular weight of 263.46 .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-iodobenzonitrile is represented by the linear formula C7H3ClIN . The InChI key for this compound is MOXWXOASLNWUAJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Chloro-5-iodobenzonitrile is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Photochemical Studies

A study explored the photochemistry of substituted halogenophenols, including compounds similar to 3-Chloro-5-iodobenzonitrile. It focused on the transient species formed in these reactions and their interactions with other chemicals, contributing to understanding the photochemical behavior of such compounds (Bonnichon et al., 1999).

Crystallography and Material Properties

Research on the bending properties of 4-halobenzonitrile crystals, which may include analogs of 3-Chloro-5-iodobenzonitrile, highlighted the flexibility and strength of halogen bonds in these structures. These findings are significant for material science, particularly in understanding the structural properties of halogen-containing compounds (Veluthaparambath et al., 2022).

Vibrational Spectroscopy

Vibrational analysis of similar compounds, like 4-chloro-3-nitrobenzonitrile, using quantum chemical calculations, provides insights into the molecular structure and behavior of these chemicals. Such research is crucial in molecular spectroscopy and helps in understanding the detailed molecular properties (Sert et al., 2013).

Organic Synthesis

Studies involving the palladium-catalyzed annulation of alkynes and bicyclic alkenes by 2-iodoarenenitriles, including derivatives of 3-Chloro-5-iodobenzonitrile, contribute to the field of organic synthesis. Such reactions are fundamental for creating complex organic molecules and have applications in pharmaceutical and material sciences (Pletnev et al., 2002).

High-Pressure Crystallography

The effect of pressure on halogen bonding in 4-iodobenzonitrile, and potentially its chloro-iodo analogs, provides insights into the stability and structural changes of these compounds under varying pressure conditions. This research is significant for understanding the behavior of halogen-bonded materials in different environmental conditions (Giordano et al., 2019).

Isostructural Analysis

The study of isostructures and polymorphs of dihalo-hydroxybenzonitriles, including those similar to 3-Chloro-5-iodobenzonitrile, provides valuable information on the structural variations and stability of these compounds. Such research is important in crystallography and material science, helping to understand the formation of different crystal forms (Britton, 2006).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 .

properties

IUPAC Name

3-chloro-5-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClIN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXWXOASLNWUAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641060
Record name 3-Chloro-5-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-iodobenzonitrile

CAS RN

289039-30-1
Record name 3-Chloro-5-iodobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=289039-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-iodobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Anighoro, D Graziani, I Bettinelli, A Cilia… - Bioorganic & Medicinal …, 2015 - Elsevier
Metabotropic glutamate receptor 5 (mGlu 5 ) is a biological target implicated in major neurological and psychiatric disorders. In the present study, we have investigated structural …
Number of citations: 19 www.sciencedirect.com

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